Niobium--platinum (1/1)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Niobium–platinum (1/1) is an intermetallic compound composed of equal parts niobium and platinum. This compound is known for its unique properties, including high stability, excellent catalytic activity, and resistance to corrosion. These characteristics make it valuable in various industrial and scientific applications, particularly in catalysis and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Niobium–platinum (1/1) can be synthesized through several methods, including:

Solid-state reaction: This involves mixing niobium and platinum powders in stoichiometric ratios and heating them at high temperatures (around 1000°C) under an inert atmosphere to form the intermetallic compound.

Electrodeposition: This method involves the co-deposition of niobium and platinum from an electrolyte solution onto a substrate, followed by annealing to achieve the desired stoichiometry and phase.

Industrial Production Methods:

Mechanical alloying: This technique involves the repeated welding, fracturing, and re-welding of niobium and platinum powders in a high-energy ball mill.

Chemical vapor deposition (CVD): In this method, volatile compounds of niobium and platinum are decomposed on a heated substrate to form a thin film of the intermetallic compound.

Types of Reactions:

Oxidation: Niobium–platinum (1/1) can undergo oxidation reactions, particularly at elevated temperatures.

Common Reagents and Conditions:

Oxidation: Oxygen or air at high temperatures (above 500°C).

Reduction: Hydrogen gas at temperatures ranging from 300°C to 700°C.

Substitution: Various metal halides or organometallic compounds under controlled conditions.

Major Products:

Oxidation: Niobium oxides (e.g., Nb2O5) and metallic platinum.

Reduction: Metallic niobium and platinum.

Substitution: New intermetallic compounds or alloys depending on the substituting element.

Wissenschaftliche Forschungsanwendungen

Niobium–platinum (1/1) has a wide range of applications in scientific research:

Catalysis: It is used as a catalyst in various chemical reactions, including hydrogenation, oxidation, and polymerization reactions.

Materials Science: The compound is used in the development of high-performance materials, such as superconductors and high-temperature alloys.

Wirkmechanismus

The mechanism by which niobium–platinum (1/1) exerts its effects is primarily through its catalytic activity. The compound provides active sites for chemical reactions, facilitating the breaking and forming of chemical bonds. The strong metal-support interactions between niobium and platinum enhance the compound’s catalytic performance by increasing the availability of active sites and improving the stability of the catalyst . Additionally, the unique electronic properties of the compound contribute to its effectiveness in various applications .

Vergleich Mit ähnlichen Verbindungen

Niobium–palladium (1/1): Similar to niobium–platinum (1/1), this compound also exhibits excellent catalytic properties but may differ in terms of stability and resistance to poisoning.

Niobium–rhodium (1/1): This compound is another intermetallic with catalytic applications, though it may have different electronic properties and reactivity compared to niobium–platinum (1/1).

Niobium–iridium (1/1): Known for its high-temperature stability and catalytic activity, this compound is used in applications requiring extreme conditions.

Uniqueness: Niobium–platinum (1/1) stands out due to its combination of high stability, excellent catalytic activity, and resistance to corrosion. These properties make it particularly valuable in applications where long-term performance and durability are critical .

Eigenschaften

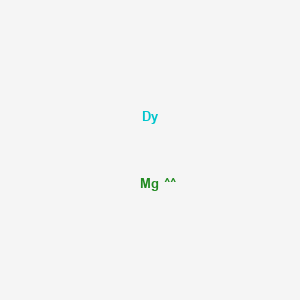

CAS-Nummer |

12034-70-7 |

|---|---|

Molekularformel |

NbPt |

Molekulargewicht |

287.99 g/mol |

IUPAC-Name |

niobium;platinum |

InChI |

InChI=1S/Nb.Pt |

InChI-Schlüssel |

ATLAQRSQSGOMOU-UHFFFAOYSA-N |

Kanonische SMILES |

[Nb].[Pt] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Ethoxy-4-[(3-methylbutyl)carbamoyl]phenyl ethyl carbonate](/img/structure/B14727070.png)

![6-Phenyl-5-[(e)-phenyldiazenyl]pyrimidine-2,4-diamine](/img/structure/B14727090.png)

![1,1'-[(7-Fluoro-9h-fluoren-2-yl)imino]dipropan-2-ol](/img/structure/B14727098.png)